5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile
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Overview
Description
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a chlorobenzoyl group, a methoxyphenyl group, and an oxazole ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of a piperazine derivative by reacting piperazine with 3-chlorobenzoyl chloride under basic conditions.
Oxazole Ring Formation: The piperazine intermediate is then reacted with 2-methoxyphenylacetic acid to form the oxazole ring. This step often requires cyclization under acidic or basic conditions.
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the carbonitrile group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a receptor agonist or antagonist.
Biological Research: It is used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile: shares similarities with other piperazine and oxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-29-19-8-3-2-7-17(19)20-25-18(14-24)22(30-20)27-11-9-26(10-12-27)21(28)15-5-4-6-16(23)13-15/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIQULSFJVRJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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